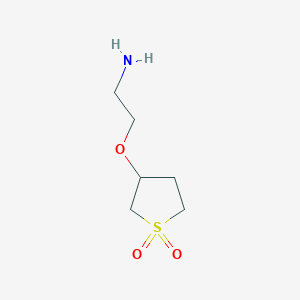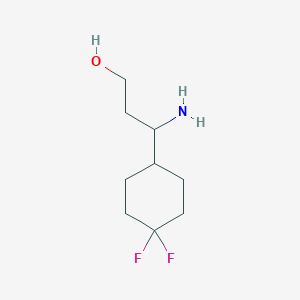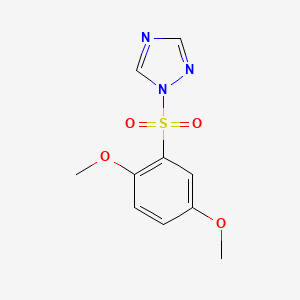
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C6H13NO3S. It is also known as 3-((2-aminoethyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride . The compound is solid in its physical form .
Synthesis Analysis
Thiophene 1,1-dioxides, including 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide, are most commonly prepared by oxidation of thiophenes . The oxidation can be carried out under neutral conditions . In addition, the synthesis can also be achieved from dihydrothiophene and tetrahydrothiophene 1,1-dioxides .Applications De Recherche Scientifique
Gas Treating
It is used in gas treating to remove carbon dioxide and hydrogen sulfide . This is particularly important in industries where these gases are byproducts and need to be effectively removed .
Coolants/Lubricants for Metal Working Applications
The compound is used in coolants and lubricants for metal working applications . It helps to reduce friction and heat, thereby improving the efficiency and lifespan of the machinery .
Crop Protection Products
It finds application in the formulation of crop protection products . It can be used in the synthesis of pesticides, herbicides, and other agrochemicals .
Surfactants and Colorants
The compound is used in the production of surfactants and colorants . It can help to improve the performance of these products .
Selective Solvent for Recovery of Aromatics
It is also used as a selective solvent for the recovery of aromatics from refinery streams . This allows for the efficient separation and recovery of valuable aromatic compounds .
Mécanisme D'action
Target of Action
The primary targets of 3-(2-aminoethoxy)-1lambda6-thiolane-1,1-dione, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA2a) . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium ion concentration in the sarcoplasmic reticulum, respectively .
Mode of Action
Istaroxime exerts its effects by inhibiting the sodium-potassium ATPase and stimulating the SERCA2a . The inhibition of sodium-potassium ATPase prevents the exchange of sodium and potassium ions across the cell membrane, while the stimulation of SERCA2a enhances the reuptake of calcium ions into the sarcoplasmic reticulum . This dual action results in an increase in intracellular calcium concentration, leading to improved contractility and diastolic relaxation .
Biochemical Pathways
The action of Istaroxime affects the calcium signaling pathway . By stimulating SERCA2a, it increases the reuptake of calcium ions into the sarcoplasmic reticulum, enhancing the calcium cycling and thus the contractility of the heart muscle . On the other hand, the inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium concentration, which indirectly promotes calcium influx through the sodium-calcium exchanger .
Pharmacokinetics
It is known that the compound has been tested for use in acute heart failure syndromes, suggesting that it may have a rapid onset of action
Result of Action
The result of Istaroxime’s action is an improvement in cardiac function. By increasing intracellular calcium concentration, it enhances the contractility of the heart muscle, leading to improved systolic function . Additionally, by promoting calcium reuptake into the sarcoplasmic reticulum, it improves diastolic relaxation . These effects can lead to an overall improvement in heart function, particularly in conditions such as heart failure .
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-2-3-10-6-1-4-11(8,9)5-6/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHIZMQAJMIPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)


![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)

![5-chloro-N-(3,5-dichlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2457420.png)